molecular formula C10H5BrClNO2 B6346183 3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde CAS No. 1188135-27-4

3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde

Cat. No.: B6346183
CAS No.: 1188135-27-4
M. Wt: 286.51 g/mol
InChI Key: JDQXXXSKWCILTR-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that contains both bromine and chlorine substituents on an oxazole ring

Scientific Research Applications

3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the bromine and chlorine substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-bromoaniline with chloroacetyl chloride can form an intermediate, which upon cyclization yields the desired oxazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted oxazole derivatives.

    Oxidation: Formation of 3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carboxylic acid.

    Reduction: Formation of 3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-methanol.

    Coupling: Formation of biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-methanol
  • 3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carboxylic acid
  • 3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-amine

Uniqueness

3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde is unique due to the presence of both bromine and chlorine substituents on the oxazole ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3-(2-bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO2/c11-8-4-2-1-3-6(8)9-7(5-14)10(12)15-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQXXXSKWCILTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2C=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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